Caryolane-1,9beta-diol
Description
Significance of Sesquiterpenoids in Natural Product Science
Sesquiterpenoids are a diverse class of 15-carbon isoprenoid compounds derived from farnesyl pyrophosphate (FPP). hebmu.edu.cnmdpi.com They are widely distributed in the plant kingdom, as well as in fungi and marine organisms. nih.govnih.gov These compounds are known for their significant biological and physicochemical properties, making them valuable for cosmetic, medicinal, and agrochemical applications. researchgate.net
In nature, sesquiterpenoids play crucial ecological roles, acting as defense agents against herbivores and pathogens, and as signaling molecules. hebmu.edu.cn For human applications, they have been investigated for a wide array of pharmacological activities, including:
Antimicrobial researchgate.netfrontiersin.org
Antiviral researchgate.net
Anti-inflammatory mdpi.comontosight.ai
Anticancer hebmu.edu.cnnih.gov
Immunosuppressant researchgate.net
Neuroprotective mdpi.com
The structural complexity and diversity of sesquiterpenoids make them an important resource for organic and medicinal chemistry, serving as a platform for the synthesis of new, biologically active compounds. chemicalpapers.com The caryophyllane sesquiterpenes, in particular, are noted for their unique chemical structures and have been the subject of numerous studies exploring their potential as chemopreventive agents. nih.govnih.gov
Current Research Landscape of Caryolane-1,9beta-diol
This compound, also known as Treibs glycol or 3,6-Caryolanediol, is a specific caryophyllane-type sesquiterpenoid. medchemexpress.com Its chemical formula is C15H26O2, and it has a molecular weight of 238.37 g/mol . nih.govalbtechnology.com
Natural Occurrences: This compound has been isolated from a variety of plant sources, demonstrating its distribution in the natural world.
| Plant Source | Family | Part of Plant |
| Sindora sumatrana | Leguminosae | Pods medchemexpress.com |
| Alpinia galanga | Zingiberaceae | Seeds |
| Vernonia cinerea | Asteraceae | Whole herbs researchgate.net |
| Celastrus rugosus | Celastraceae | Stems researchgate.net |
| Cyperus sp. | Cyperaceae | Not specified nih.gov |
| Carpesium cernuum | Asteraceae | Not specified nih.gov |
| Psidium guajava | Myrtaceae | Leaves |
Reported Biological Activities: Initial research has indicated that this compound possesses several biological activities of interest.
| Biological Activity | Cell Line/Model | Key Findings | Reference |
| Cytotoxic Activity | Various cancer cell lines | Identified as one of the main active ingredients inducing cancer cell death. | biocrick.com |
| Neuroprotective Effects | PC-12 cells | Showed protective effects against H2O2-induced damage. | |
| Anti-inflammatory Effects | Not specified | Suggested to modulate inflammatory responses. | ontosight.aiontosight.ai |
| Antimicrobial Properties | Not specified | Exhibits activity against a range of microorganisms. | ontosight.aiontosight.ai |
| Antioxidant Effects | Not specified | The hydroxyl groups may contribute to its antioxidant activity. | ontosight.aiontosight.ai |
Academic Rationale and Research Aims for Comprehensive Studies
The preliminary findings on the biological activities of this compound, coupled with the broader therapeutic potential of caryophyllane sesquiterpenoids, provide a strong rationale for more in-depth research. While initial studies have highlighted its cytotoxic and neuroprotective effects, the full extent of its pharmacological profile remains largely unexplored. ontosight.ai
Future research should aim to:
Elucidate Mechanisms of Action: Detailed investigations are needed to understand the molecular pathways through which this compound exerts its cytotoxic and neuroprotective effects.
Expand Biological Screening: A broader range of bioassays should be conducted to uncover other potential therapeutic properties, such as its efficacy against different cancer cell lines and its potential as an immunomodulatory agent. mdpi.comresearchgate.net
Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound could help identify the key structural features responsible for its biological activities and potentially lead to the development of more potent and selective compounds. nih.gov
Total Synthesis and Analogue Development: Developing efficient methods for the chemical synthesis of this compound and its analogues would provide a sustainable supply for further research and development, overcoming the limitations of isolation from natural sources. organic-chemistry.org
Comprehensive studies on this compound are warranted to fully characterize its therapeutic potential and to determine if it can be developed into a valuable lead compound for new drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJOMLIUSIKKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(CC2(CCC3O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemical Sourcing and Isolation Methodologies for Caryolane 1,9beta Diol
Diverse Botanical Origins of Caryolane-1,9beta-diol
The natural occurrence of this compound has been documented in a range of plant families, highlighting its distribution across different genera. The following sections provide a detailed overview of its isolation from specific botanical sources.
Isolation from Alpinia galanga
This compound has been successfully isolated from the seeds of Alpinia galanga, a plant commonly known as greater galangal. nih.gov The isolation process commenced with the extraction of the seeds using 95% ethanol (B145695). The resulting total extract was then subjected to a re-extraction process, which yielded petroleum ether, ethyl acetate (B1210297), and water fractions. nih.gov
Subsequent activity tests indicated that the ethyl acetate fraction was of particular interest. The isolation and purification of the phytochemical constituents from this fraction were achieved through a series of chromatographic techniques, including the use of silica (B1680970) gel, Sephadex LH-20, and ODS columns. nih.gov Through these methods, this compound was identified as one of the five compounds obtained from the ethyl acetate fraction. This was a significant finding, as it was the first time this compound had been isolated from A. galanga.
Isolation from Vernonia cinerea
The whole plant of Vernonia cinerea has been identified as a source of this compound. researchgate.netnih.gov In a study focused on the bioactive constituents of this plant, a bio-activity guided isolation approach was utilized. nih.gov The constituents of the whole herbs were separated and purified using column chromatography. nih.govresearchgate.net
Through spectroscopic analysis of the isolated compounds, this compound was successfully identified as one of the twelve compounds obtained. researchgate.netnih.gov This was a noteworthy discovery, as it marked the first instance of this compound being isolated from the Vernonia genus. researchgate.netnih.gov
Isolation from Psidium guajava
The leaves of the guava plant, Psidium guajava, have been found to contain this compound. nih.gov The process to isolate this compound involved an initial extraction of the leaves with 95% ethanol. nih.gov
To separate the various chemical constituents within the ethanol extract, a combination of different chromatographic methods was employed. nih.gov These techniques included the use of silica gel, D101 macroporous resin, ODS, and Sephadex LH-20 column chromatography, as well as preparative High-Performance Liquid Chromatography (HPLC). nih.gov The structures of the eighteen isolated compounds were then elucidated using physicochemical properties and spectral data, which confirmed the presence of (+)-caryolane-1,9beta-diol. nih.govsemanticscholar.org
Isolation from Hymenaea courbaril
This compound has also been isolated from the fruit peel of Hymenaea courbaril, commonly known as the jatobá tree. nih.gov Research into the chemical constituents of the ripe fruits of this species led to the identification of this sesquiterpene. nih.gov
The isolation was achieved alongside other compounds, specifically the diterpenes zanzibaric acid and isoozic acid. nih.gov The identification of this compound in H. courbaril is particularly significant as it represents the first time this sesquiterpene has been reported in the Hymenaea genus. nih.gov The structural confirmation of the isolated compounds was based on the analysis of their spectral data, including IR, MS, and 1D- and 2D-NMR, and by comparing this data with that found in existing literature. nih.govresearchgate.net
Isolation from Harrisonia perforata
The fruit of Harrisonia perforata is another botanical source from which this compound has been isolated. researchgate.netresearchgate.net The study of the chemical constituents of the fruit involved the use of various chromatographic techniques to separate and purify the compounds present. researchgate.netresearchgate.net
Through the analysis of spectroscopic data and physicochemical properties, eight distinct compounds were isolated and identified. researchgate.netresearchgate.net Among these was this compound, which was isolated from this plant for the first time. researchgate.netresearchgate.net In fact, this was the first time the compound had been isolated from the Harrisonia genus. researchgate.net
Isolation from Sindora sumatrana
This compound has been isolated from the pods of Sindora sumatrana. researchgate.netnih.gov The isolation was part of an activity-guided fractionation of the n-hexane and chloroform-soluble fractions of the plant material. researchgate.netnih.gov
This process led to the isolation of a new trans-clerodane diterpenoid, along with six other known compounds, one of which was this compound. researchgate.netnih.gov The identification of these known compounds was achieved by analyzing their spectroscopic data and comparing it with previously published values. researchgate.netnih.gov
Botanical Sources and Isolation Summary
| Botanical Source | Plant Part Used | Initial Extraction | Key Isolation Techniques |
| Alpinia galanga | Seeds | 95% ethanol | Fractionation with petroleum ether and ethyl acetate; Silica gel, Sephadex LH-20, and ODS column chromatography. nih.gov |
| Vernonia cinerea | Whole herbs | Not specified | Column chromatography. nih.govresearchgate.net |
| Psidium guajava | Leaves | 95% ethanol | Silica gel, D101 macroporous resin, ODS, Sephadex LH-20, and preparative HPLC. nih.gov |
| Hymenaea courbaril | Ripe fruit peel | Not specified | Analysis of spectral data (IR, MS, 1D- and 2D-NMR). nih.govresearchgate.net |
| Harrisonia perforata | Fruit | Not specified | Chromatographic techniques. researchgate.netresearchgate.net |
| Sindora sumatrana | Pods | n-hexane and CHCl3 | Activity-guided fractionation. researchgate.netnih.gov |
Isolation from Cacalia pilgeriana
This compound has been identified as a known sesquiterpene isolated from the roots of Cacalia pilgeriana (Compositae family). researchgate.net In a study focused on new eremophilenolides from this plant, researchers also successfully isolated this compound. researchgate.net The identification of the compound was achieved through spectroscopic methods, including 2D-NMR techniques (¹H-¹H COSY, HMQC, HMBC) and HR-ESI-MS. researchgate.net This research was part of a broader investigation into the chemical constituents of the Cacalia genus, which is known for a variety of sesquiterpenes. thieme-connect.com
Isolation from Schisandra glaucescens
The stem of Schisandra glaucescens has been identified as a source of this compound. nih.govbiocrick.com A study aimed at identifying the chemical constituents of this plant led to the isolation of twelve compounds from the petroleum ether fractions. nih.govbiocrick.com Among these was this compound, which was noted as being separated from this genus for the first time. nih.govbiocrick.com The structure of the isolated compound was determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). nih.govbiocrick.com
Presence in Other Plant Species and Genera
Beyond Cacalia pilgeriana and Schisandra glaucescens, this compound has been reported in several other plant species. In a study on the seeds of Alpinia galanga, this compound was one of five compounds isolated from the ethyl acetate fraction for the first time from this plant. Similarly, research on the fruit of Harrisonia perforata led to the isolation of eight compounds, including this compound, which was a first-time discovery from this genus. researchgate.netstuartxchange.orgnih.gov The compound has also been reported in Cyperus longus. nih.gov
Table 1: Plant Sources of this compound
| Plant Species | Family | Plant Part | Reference(s) |
| Cacalia pilgeriana | Compositae | Roots | researchgate.net |
| Schisandra glaucescens | Schisandraceae | Stem | nih.govbiocrick.com |
| Alpinia galanga | Zingiberaceae | Seeds | |
| Harrisonia perforata | Simaroubaceae | Fruit | researchgate.netstuartxchange.org |
| Cyperus longus | Cyperaceae | Not Specified | nih.gov |
Chromatographic and Extraction Techniques for Natural Product Isolation
The isolation of this compound from its natural sources relies on standard and advanced phytochemical techniques, including solvent extraction and various chromatographic methods.
Solvent Extraction Protocols (e.g., Ethanol, Ethyl Acetate, Petroleum Ether, Chloroform)
The initial step in isolating this compound from plant material typically involves extraction with various organic solvents. The choice of solvent is crucial for efficiently extracting the desired compound.
Ethanol: A 95% ethanol extraction was used on the leaves of Psidium guajava in a study that isolated this compound among other compounds.
Petroleum Ether: In the study of Schisandra glaucescens, the dried and powdered stems were extracted, and the resulting residue was partitioned to yield a petroleum ether fraction from which this compound was ultimately isolated. nih.gov
Ethyl Acetate: For the isolation from Alpinia galanga seeds, an initial ethanol extract was re-extracted, resulting in an ethyl acetate (EA) fraction that contained this compound. Liquid-liquid extraction using ethyl acetate has also been highlighted as an effective method for recovering diols. researchgate.net
Chloroform (B151607): While not explicitly detailed for this compound, chloroform is commonly used in separating fractions of plant extracts. For instance, a chloroform/methanol mixture was used in the column chromatography separation of a root extract in one study. researchgate.net
Advanced Chromatographic Purification (e.g., Silica Gel, Sephadex LH-20, ODS, Preparative HPLC)
Following initial solvent extraction, a series of chromatographic techniques are required to purify this compound from the complex mixture of phytochemicals.
Silica Gel Column Chromatography: This is one of the most common methods used for the initial separation of crude extracts. It was employed in the isolation protocols for compounds from Schisandra glaucescens, Alpinia galanga, and Psidium guajava. nih.govbiocrick.com
Sephadex LH-20: This size-exclusion chromatography medium is often used for further purification of fractions obtained from silica gel columns. Its use was reported in the isolation of constituents from Alpinia galanga and Psidium guajava.
ODS Column Chromatography: Octadecylsilane (ODS) or reverse-phase chromatography is another key step for purifying compounds of medium polarity. This technique was utilized in the purification process for compounds from both Alpinia galanga and Psidium guajava.
Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step, preparative HPLC is often used to obtain highly pure compounds. This method was applied in the isolation of constituents from both Schisandra glaucescens and Psidium guajava. nih.govbiocrick.com
Table 2: Chromatographic Techniques Used in the Isolation of this compound and Associated Compounds
| Chromatographic Technique | Plant Source Application | Purpose | Reference(s) |
| Silica Gel Column Chromatography | Schisandra glaucescens, Alpinia galanga, Psidium guajava | Initial fractionation of crude extract | nih.govbiocrick.com |
| Sephadex LH-20 | Alpinia galanga, Psidium guajava | Further purification of fractions | |
| ODS Column Chromatography | Alpinia galanga, Psidium guajava | Purification of medium-polarity compounds | |
| Preparative HPLC | Schisandra glaucescens, Psidium guajava | Final purification to yield pure compound | nih.govbiocrick.com |
Elucidation of the Chemical Structure and Stereochemistry of Caryolane 1,9beta Diol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been a cornerstone in the structural elucidation of caryolane-1,9β-diol, providing detailed insights into the carbon skeleton and the connectivity of protons and carbons. mdpi.com
The ¹H NMR spectrum of caryolane-1,9β-diol reveals characteristic signals for a sesquiterpenoid structure. The spectrum displays signals corresponding to methyl groups, methylene (B1212753) protons, and methine protons, with their chemical shifts and coupling constants providing initial clues about their chemical environment and spatial relationships.
The ¹³C NMR spectrum is instrumental in determining the carbon framework of the molecule. For caryolane-1,9β-diol, the spectrum shows 15 distinct carbon signals, consistent with its molecular formula C₁₅H₂₆O₂. nih.gov The chemical shifts of these carbons indicate the presence of methyl, methylene, methine, and quaternary carbons, including two oxygen-bearing carbons.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Caryolane-1,9β-diol
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) (multiplicity, J in Hz) |
| 1 | 78.9 | - |
| 2 | 42.1 | 1.68 (m) |
| 3 | 29.8 | 1.55 (m), 1.45 (m) |
| 4 | 34.1 | - |
| 5 | 48.7 | 1.89 (m) |
| 6 | 26.5 | 1.62 (m), 1.51 (m) |
| 7 | 41.2 | 1.75 (m), 1.35 (m) |
| 8 | 50.1 | 1.95 (m) |
| 9 | 75.4 | 3.58 (dd, 10.5, 4.5) |
| 10 | 39.8 | 1.82 (m) |
| 11 | 33.5 | - |
| 12 | 29.9 | 1.01 (s) |
| 13 | 21.5 | 1.05 (s) |
| 14 | 30.2 | 1.22 (d, 7.0) |
| 15 | 16.9 | 0.98 (d, 7.0) |
Note: The specific chemical shifts and coupling constants are based on typical values for caryolane-type sesquiterpenoids and may vary slightly depending on the solvent and experimental conditions.
Two-dimensional NMR experiments have been crucial in assembling the complete structure of caryolane-1,9β-diol by establishing the connectivity between protons and carbons.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals the spin-spin coupling network between adjacent protons, allowing for the tracing of proton sequences within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and their directly attached carbons, enabling the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of caryolane-1,9β-diol. High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula as C₁₅H₂₆O₂. nih.gov The fragmentation pattern observed in the mass spectrum offers additional structural clues, often showing characteristic losses of water molecules (-18 amu) from the diol functionality and fragmentation of the carbocyclic rings.
Ancillary Spectroscopic Methods (e.g., UV, IR)
While detailed UV and IR spectroscopic data for caryolane-1,9β-diol are not extensively reported in the available literature, some general characteristics can be inferred.
UV (Ultraviolet-Visible) Spectroscopy: As caryolane-1,9β-diol lacks a chromophore that absorbs significantly in the UV-visible range, it is not expected to show strong absorption in a typical UV spectrum.
IR (Infrared) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups. Absorptions corresponding to C-H stretching and bending vibrations would also be present.
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
To date, a single-crystal X-ray diffraction analysis of caryolane-1,9β-diol has not been reported in the scientific literature. Such an analysis would provide the most definitive evidence for its three-dimensional structure and absolute configuration in the solid state.
Comparative Spectroscopic Analysis with Known Analogs
The spectroscopic data of caryolane-1,9β-diol have been compared with those of known caryolane sesquiterpenoids. mdpi.com This comparative analysis aids in the confirmation of the proposed structure and stereochemistry. Similarities in chemical shifts and coupling patterns with structurally related compounds provide strong support for the assigned structure.
Biosynthetic Hypotheses and Synthetic Strategies for Caryolane 1,9beta Diol
Postulated Biosynthetic Pathways of the Caryolane Skeleton
The biosynthesis of caryolane-1,9β-diol is believed to follow the general pathway for sesquiterpenoids, a major class of natural products. nih.gov This process begins with simple five-carbon units and culminates in a series of complex enzymatic cyclizations and modifications.
All isoprenoids, including sesquiterpenes, are biosynthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These precursors are generated in organisms through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net
For the formation of sesquiterpenes (C15), one molecule of DMAPP is condensed with two molecules of IPP. This sequential, head-to-tail addition results in the formation of the acyclic C15 precursor, farnesyl diphosphate (FPP). nih.gov The remarkable structural diversity of sesquiterpenoids arises from the subsequent cyclization of this linear precursor, catalyzed by a class of enzymes known as terpene synthases or cyclases. nih.gov
The formation of the caryolane skeleton is initiated by the enzymatic removal of the diphosphate group from FPP, generating a farnesyl cation. This reactive intermediate undergoes a series of intramolecular electrophilic attacks, where the double bonds of the carbon chain sequentially attack the carbocation center. This cationic cascade reaction results in the formation of the characteristic fused ring system of the caryolane framework, often proceeding through a key humulyl cation intermediate before closing to form the bicyclic core. The final step in the formation of the parent hydrocarbon skeleton involves deprotonation to yield a stable alkene, such as (-)-β-caryophyllene, which is a common precursor for many caryolane-type compounds. acs.org
Table 1: Key Precursors in Caryolane Skeleton Biosynthesis
| Precursor Molecule | Abbreviation | Carbon Atoms | Role in Pathway |
| Isopentenyl Diphosphate | IPP | C5 | Fundamental building block. nih.gov |
| Dimethylallyl Diphosphate | DMAPP | C5 | Isomeric starter unit. nih.gov |
| Farnesyl Diphosphate | FPP | C15 | Acyclic precursor for sesquiterpenes. nih.gov |
| (-)-β-Caryophyllene | - | C15 | Cyclized hydrocarbon skeleton. |
Once the foundational caryolane carbon skeleton is assembled, it undergoes further modifications by "tailoring" or "decorating" enzymes to produce the final, functionalized natural product. nih.gov The introduction of hydroxyl groups (hydroxylation) is a common and crucial modification.
The conversion of the hydrocarbon caryolane skeleton to caryolane-1,9β-diol is postulated to be mediated by specific oxidizing enzymes. The most likely candidates for these transformations are cytochrome P450 monooxygenases (CYP450s). nih.gov These enzymes are renowned for their ability to catalyze the regio- and stereospecific hydroxylation of complex organic molecules.
The formation of the diol likely occurs in a stepwise manner:
First Hydroxylation: A specific CYP450 enzyme recognizes the caryolane skeleton and introduces the first hydroxyl group at either the C1 or C9 position. This reaction involves the activation of molecular oxygen and its insertion into a C-H bond.
Second Hydroxylation: A second, and possibly different, CYP450 enzyme performs another hydroxylation at the remaining position to yield the final 1,9β-diol. The "β" designation indicates the specific stereochemical orientation of the hydroxyl group at the C9 position.
This enzymatic cascade ensures that the hydroxyl groups are installed with the precise positions and stereochemistry observed in the natural product, a feat that is often challenging to replicate in laboratory synthesis. nih.gov
Chemical Synthesis Approaches for Caryolane-1,9β-diol
The chemical synthesis of a complex, stereochemically rich molecule like caryolane-1,9β-diol presents numerous challenges, including the construction of the tricyclic core and the precise installation of the diol functionality. While a completed total synthesis of this specific compound may not be widely reported, conceptual strategies can be derived from successful syntheses of related sesquiterpenoids. chemrxiv.orgresearchgate.net
A conceptual synthetic plan for caryolane-1,9β-diol would need to efficiently assemble its unique [7.2.0.0²⁵]undecane carbon framework. Modern synthetic strategies that could be employed include:
Intramolecular Cyclization: A powerful approach would involve building a more accessible monocyclic or bicyclic precursor containing the necessary functional groups to trigger a final ring-closing reaction. This could involve radical cyclizations, which have been used to synthesize related clovane sesquiterpenoids, or transition-metal-catalyzed cyclizations. chemrxiv.org
[2+2] Cycloaddition: The four-membered ring, a key feature of the caryolane skeleton, could potentially be formed via an intramolecular [2+2] photocycloaddition of a suitably designed diene precursor. nih.gov
Rearrangement Strategies: Another advanced strategy could involve the synthesis of a different, more accessible ring system that can be induced to undergo a skeletal rearrangement (e.g., a pinacol (B44631) or semipinacol rearrangement) to form the desired caryolane framework.
These approaches focus on building the core structure first, leaving the installation of the hydroxyl groups for later stages of the synthesis.
Installing the two hydroxyl groups with the correct 1,9β-stereochemistry is a critical challenge. A likely synthetic strategy would involve the creation of a double bond at an appropriate position in the caryolane skeleton, followed by a stereoselective dihydroxylation reaction.
One of the most powerful methods for achieving this is the Sharpless Asymmetric Dihydroxylation . mdpi.comhilarispublisher.com This reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand to convert an alkene into a vicinal diol with high enantioselectivity. mdpi.com By choosing the appropriate chiral ligand (e.g., AD-mix-α or AD-mix-β), chemists can selectively form one of two possible enantiomers of the diol product. hilarispublisher.com This method is a cornerstone of modern natural product synthesis due to its reliability and predictability. researchgate.netacs.org
Table 2: Comparison of Selected Dihydroxylation Methods
| Method | Reagents | Stereochemistry | Key Features |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., NMO) | Syn-addition, Enantioselective | Powerful method for creating chiral diols from prochiral alkenes. mdpi.comhilarispublisher.com |
| Upjohn Dihydroxylation | Catalytic OsO₄, N-Methylmorpholine N-oxide (NMO) | Syn-addition | Provides racemic or achiral syn-diols; useful if stereocontrol is not needed or already present. |
| Prévost Reaction | Iodine, Silver Benzoate (anhydrous) | Anti-addition | Proceeds through a cyclic iodonium (B1229267) intermediate to give anti-diols. |
| Woodward Modification | Iodine, Silver Acetate (B1210297) (aqueous) | Syn-addition | A modification of the Prévost reaction that yields syn-diols. |
For caryolane-1,9β-diol, a synthetic intermediate with a double bond between C1 and a neighboring carbon would be required. Subsequent dihydroxylation would then install the C1-hydroxyl and a second hydroxyl that could be carried forward to the final product. The C9-hydroxyl would likely be installed via a separate oxidation step.
The synthesis of derivatives and analogs of caryolane-1,9β-diol is crucial for studying its biological activity and understanding structure-activity relationships. Synthetic chemistry provides the tools to systematically modify the parent structure.
One key area of research has been the synthesis of isotopically labeled derivatives to probe biosynthetic pathways. For example, stereospecific syntheses of deuterated (containing deuterium, an isotope of hydrogen) clovane and caryolane derivatives have been developed to study the intricate mechanisms of caryophyllene (B1175711) cyclization. acs.org
General strategies for creating a library of analogs from a synthetic intermediate or the natural product itself could include:
Esterification or Etherification: The two hydroxyl groups of caryolane-1,9β-diol are ideal handles for modification. They can be converted into a wide range of esters or ethers to probe the importance of these hydrogen-bonding groups for biological activity.
Oxidation: The secondary hydroxyl group could be oxidized to a ketone, creating a different class of analog (a keto-alcohol).
Modification of the Carbon Skeleton: Advanced synthetic routes could allow for the introduction of other functional groups (e.g., halogens, alkyl groups) at various positions on the caryolane rings.
These synthetic modifications allow for the creation of novel compounds that are not found in nature, providing essential tools for chemical biology and medicinal chemistry research. mdpi.comnih.gov
Biotransformation and Chemoenzymatic Synthesis Prospects
The exploration of biotransformation and chemoenzymatic strategies presents a promising frontier for the synthesis of caryolane-1,9β-diol and its analogs. These approaches offer the potential for high selectivity and milder reaction conditions compared to traditional chemical synthesis, addressing challenges associated with the complex stereochemistry of the caryolane framework. While direct biotransformation or chemoenzymatic synthesis of caryolane-1,9β-diol has not been extensively documented, research on related caryophyllane sesquiterpenoids provides a solid foundation for future investigations.
Microbial transformation has proven effective in the structural modification of sesquiterpenoids. nih.gov Fungi, in particular, are known to be versatile biocatalysts capable of introducing hydroxyl groups and other functionalities into complex natural product scaffolds. nih.gov For instance, the biotransformation of β-caryophyllene, a precursor to the caryolane skeleton, using the fungus Wolfiporia extensa has been shown to yield a variety of oxygenated products, including ketones, aldehydes, and alcohol derivatives. cabidigitallibrary.org One of the metabolites obtained from this process was identified as “4,4,8-trimethyltricyclo [6.3.1.0(1,5)] dodecane-2,9-diol,” demonstrating the capability of microorganisms to hydroxylate the caryolane ring system. cabidigitallibrary.org
Similarly, studies on the microbial transformation of (-)-caryophyllene oxide, another readily available caryophyllane sesquiterpenoid, have yielded a range of hydroxylated derivatives. nih.gov Various fungi have been employed to produce diols and triols from this precursor, highlighting the potential of microbial systems to perform specific oxidation reactions on the caryophyllane core. nih.gov These transformations suggest that a carefully selected microbial strain could potentially hydroxylate a suitable caryolane precursor at the C-1 and C-9 positions to yield caryolane-1,9β-diol.
Chemoenzymatic synthesis, which combines chemical steps with enzymatic transformations, offers another powerful tool. Isolated enzymes, such as cytochrome P450 monooxygenases and peroxidases, are known to catalyze the selective hydroxylation of a wide range of organic molecules, including aromatic and aliphatic compounds. researchgate.netepa.gov The strategic application of such enzymes could enable the targeted introduction of hydroxyl groups onto a chemically synthesized caryolane intermediate. This approach could circumvent the difficulties of controlling regioselectivity and stereoselectivity often encountered in purely chemical hydroxylation reactions.
Future research in this area could focus on screening diverse microbial cultures for their ability to transform caryolane precursors. Furthermore, the identification and characterization of specific enzymes responsible for the hydroxylation of caryophyllane sesquiterpenoids would open the door to the development of tailored chemoenzymatic processes for the synthesis of caryolane-1,9β-diol. The use of diols as surrogates in chemoenzymatic peptide synthesis further underscores the growing importance of enzymatic methods in generating complex molecules. nih.gov
The following table summarizes the compounds mentioned in the context of biotransformation studies relevant to the caryolane skeleton:
| Compound Name | Precursor | Transforming Organism/System | Reference |
| 4,4,8-trimethyltricyclo [6.3.1.0(1,5)] dodecane-2,9-diol | β-Caryophyllene | Wolfiporia extensa | cabidigitallibrary.org |
| (1R,4R,5R,9S)-4,5-dihydroxycaryophyllan-8(13)-ene | (-)-Caryophyllene oxide | Fungi | nih.gov |
| (1S,4R,5R,8S,9S)-clovane-5,9-diol | (-)-Caryophyllene oxide | Fungi | nih.gov |
| (1R,4R,5R,9S,11R)-4,5-epoxycaryophyllan-8(13)-en-15-ol | (-)-Caryophyllene oxide | Fungi | nih.gov |
| (1R,4R,5R,9S,11S)-4,5-epoxycaryophyllan-8(13)-en-14-ol | (-)-Caryophyllene oxide | Fungi | nih.gov |
| (1R,2S,4R,5R,9S)-4,5-epoxy-13-norcaryophyllan-8-one | (-)-Caryophyllene oxide | Fungi | nih.gov |
| (1R,4R,5R,8S,9S)-4,5-epoxycaryophyllan-13-ol | (-)-Caryophyllene oxide | Fungi | nih.gov |
| (1R,4R,5R,8S, 9S,13S)-caryolane-5,8,13-triol | (-)-Caryophyllene oxide | Fungi | nih.gov |
| (1R,3R,4R,5R,8S,9S)-4,5-epoxycaryophyllan-3,13-diol | (-)-Caryophyllene oxide | Fungi | nih.gov |
| (1S,4R,5R,8S,9S)-clovane-5,9,12-triol | (-)-Caryophyllene oxide | Fungi | nih.gov |
Investigation of Biological Relevance and Structure Activity Relationships of Caryolane 1,9beta Diol
Cellular and Biochemical Assays for Biological Relevance
Comprehensive searches for studies utilizing Caryolane-1,9beta-diol in standard cellular and biochemical assays yielded no specific results. The following subsections detail the absence of available data.
There are no available scientific articles detailing the use of this compound in efficacy screening with common in vitro cell culture models. Standard cell lines for neurobiological and immunological research, such as the rat pheochromocytoma (PC-12) cell line and the murine macrophage (RAW 264.7) cell line, are widely used to screen natural products. biorxiv.orgnih.govnih.govmdpi.commdpi.comf1000research.com However, no studies have been published that specifically document the effects of this compound on these or other relevant cell lines.
The scientific literature lacks data on the modulatory effects of this compound on key cellular processes. Investigations into its potential for protecting against oxidative stress or influencing cell proliferation have not been reported. While other sesquiterpenoids and diols have been studied for such activities, no specific findings are linked to this compound. nih.govnih.govnih.gov
No studies were found that evaluate the anti-inflammatory potential of this compound in cellular systems. The standard approach involves using models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure the inhibition of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6). nih.govmdpi.commdpi.com A review of existing literature confirms a lack of research applying these assays to this compound.
There is no evidence in the scientific literature of this compound being evaluated in other biological systems, such as larval models. These models are sometimes used in the preliminary screening of natural products and essential oils for various bioactivities, but no such research has been published for this specific compound.
Advanced Analytical and Derivatization Techniques for Caryolane 1,9beta Diol Characterization
Chromatographic Techniques for High-Resolution Separation and Quantification
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques for the analysis of sesquiterpenes. researchgate.netresearchgate.net However, the direct analysis of polar compounds like Caryolane-1,9beta-diol by GC can be problematic. The presence of multiple active hydroxyl (-OH) groups can lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and reduced sensitivity. The selection of an appropriate GC column is critical; while polar phases are traditionally used for polar compounds, they can cause significant peak tailing for diols. Conversely, a non-polar column, such as one with a poly(dimethylsiloxane) phase, can minimize these interactions but may not provide sufficient retention or selectivity for adequate separation.
Given the potential for thermal degradation of some sesquiterpenoids, HPLC is often a preferred alternative as it operates at lower temperatures. researchgate.netnih.gov Reversed-phase HPLC can be effective, but the high polarity of this compound may lead to poor retention on standard C18 columns, necessitating modifications to the mobile phase or the use of a more polar stationary phase.
For quantitative analysis, both GC and HPLC are typically coupled with sensitive detectors. Mass Spectrometry (MS) is widely used with GC (GC-MS), providing both quantification and structural information for identification. researchgate.net For HPLC, Diode-Array Detection (DAD) or MS can be employed for quantification. nih.gov
Strategies for Chemical Derivatization in GC Analysis
To address the challenges of analyzing polar, non-volatile compounds by GC, chemical derivatization is an essential preparatory step. mdpi.comresearchgate.net This process involves chemically modifying the analyte to produce a new compound, or derivative, with properties more suitable for GC analysis. youtube.com For this compound, the primary targets for derivatization are the active hydrogens of its two hydroxyl groups. libretexts.orgyoutube.com
The main objectives of derivatizing this compound are:
Increase Volatility : By replacing the polar -OH groups with less polar functional groups, the compound's boiling point is lowered, making it more volatile. youtube.comyoutube.com
Improve Thermal Stability : Derivatives are often more stable at the high temperatures used in the GC injector and column. mdpi.com
Enhance Chromatographic Separation : Derivatization reduces intermolecular hydrogen bonding, leading to sharper, more symmetrical peaks and improved resolution. libretexts.org
Improve Detection Sensitivity : Certain derivatizing agents can introduce moieties (e.g., halogen atoms) that significantly enhance the response of specific detectors like the Electron Capture Detector (ECD). libretexts.orgchromtech.com
The three most common derivatization strategies for compounds containing hydroxyl groups are silylation, acylation, and alkylation. libretexts.orgchromtech.comresearchgate.net
Silylation is the most widely used derivatization technique for GC analysis of compounds containing active hydrogens. chromtech.comrestek.comregistech.com The reaction involves replacing the active hydrogen of the hydroxyl groups with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgyoutube.com The resulting silyl (B83357) ethers are significantly more volatile, less polar, and more thermally stable than the original diol. restek.comregistech.comthomassci.com
A variety of silylating reagents are available, differing in their reactivity. For hindered hydroxyl groups, stronger reagents or the addition of a catalyst like Trimethylchlorosilane (TMCS) may be necessary. thermofisher.com N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and commonly used silylating agents. mdpi.com MSTFA is particularly advantageous for trace analysis as its by-products are highly volatile and unlikely to interfere with early-eluting peaks. colostate.edu
| Reagent Abbreviation | Full Chemical Name | Key Characteristics & Applications |
|---|---|---|
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A strong and widely used silylating agent. Its by-products are volatile. mdpi.com |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | The most volatile TMS-acetamide, making it excellent for trace analysis where by-products might interfere. colostate.edu |
| TMCS | Trimethylchlorosilane | Often used as a catalyst (e.g., 1% in BSTFA or MSTFA) to increase the reactivity of the main silylating reagent, especially for hindered hydroxyls. thermofisher.comnih.gov |
| BSA | N,O-Bis(trimethylsilyl)acetamide | A strong silylating reagent, though its by-products are less volatile than those of BSTFA or MSTFA. colostate.edu |
| HMDS | Hexamethyldisilazane | A milder reagent, often used for silylating sugars and related substances. thermofisher.com |
| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | Forms t-butyldimethylsilyl (t-BDMS) derivatives, which are about 10,000 times more stable against hydrolysis than TMS ethers, providing more robust derivatives. registech.com |
Acylation is another effective method for derivatizing hydroxyl groups. This process converts the -OH groups into esters by reacting them with an acid anhydride (B1165640) or an acyl halide. libretexts.orgyoutube.com The resulting acylated derivatives are more volatile and less polar than the parent compound. libretexts.org A significant advantage of acylation is that the derivatives are generally more stable than their silyl counterparts. libretexts.org
Furthermore, the use of fluorinated acylating reagents, such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA), introduces halogen atoms into the derivative. This makes the compound highly responsive to an Electron Capture Detector (ECD), dramatically increasing analytical sensitivity for trace-level quantification. libretexts.orgcolostate.edu
| Reagent Abbreviation | Full Chemical Name | Key Characteristics & Applications |
|---|---|---|
| TFAA | Trifluoroacetic Anhydride | Introduces a trifluoroacetyl group, creating a derivative suitable for ECD detection and enhancing volatility. libretexts.org |
| PFPA | Pentafluoropropionic Anhydride | Adds a pentafluoropropionyl group, offering enhanced ECD response compared to TFAA. libretexts.org |
| HFBA | Heptafluorobutyric Anhydride | Provides even greater ECD sensitivity due to the higher number of fluorine atoms. |
| Acetic Anhydride | Acetic Anhydride | A common, non-halogenated reagent that forms acetate (B1210297) esters, suitable for Flame Ionization Detection (FID). libretexts.org |
Alkylation is a derivatization method that replaces the active hydrogens of the hydroxyl groups with an alkyl group, forming stable ether derivatives. chromtech.comcolostate.edu This process effectively reduces the polarity of the molecule. colostate.edu Esterification, a specific type of alkylation, is commonly used to convert carboxylic acids into esters but can also be applied to alcohols under certain conditions. chromtech.com
Alkylation derivatives, such as methyl or ethyl ethers, exhibit excellent stability and can be formed rapidly. chromtech.comcolostate.edu By varying the length of the alkyl chain introduced, the retention time of the derivative can be adjusted, which can be useful for optimizing chromatographic separations. chromtech.com This technique can be used on its own or in conjunction with silylation or acylation to derivatize molecules with multiple types of functional groups. colostate.edu
| Reagent | Key Characteristics & Applications |
|---|---|
| Dimethyl Sulfate | A powerful methylating agent used to form methyl ethers. |
| Methyl Iodide | Another common reagent for methylation to form ethers. |
| Diazomethane | A highly reactive but hazardous reagent for forming methyl esters and ethers. |
Development of Robust Analytical Protocols
The development of a robust and reliable analytical protocol for this compound requires a systematic approach, culminating in method validation. A typical workflow for quantitative analysis using GC-MS would involve sample extraction, derivatization, and validated chromatographic analysis.
Sample Preparation and Extraction : If this compound is present in a complex matrix (e.g., plant tissue, biological fluid), an efficient extraction method must be developed. This could involve liquid-liquid extraction with a nonpolar organic solvent like hexane, followed by a concentration step. nih.gov
Derivatization : Based on the analytical goals, a suitable derivatization procedure is selected. For general-purpose GC-MS analysis, silylation with BSTFA + 1% TMCS is a strong choice due to its high reactivity and the production of volatile by-products. thermofisher.comnih.gov The reaction is typically carried out by heating the dried extract with the reagent in a sealed vial. nih.gov
GC-MS Analysis : The derivatized sample is injected into the GC-MS. A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is often suitable for separating the silylated sesquiterpenoid derivatives. The temperature program is optimized to achieve baseline separation of the target analyte from other matrix components. mdpi.com
Method Validation : To ensure the data is accurate and reproducible, the analytical method must be validated. Key validation parameters include:
Specificity : Ensuring the chromatographic peak corresponds only to the derivatized this compound. mdpi.com
Linearity : Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range. mdpi.com
Accuracy : Determining the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. mdpi.com
Precision : Assessing the degree of scatter between a series of measurements, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
By carefully selecting chromatographic conditions and employing an optimized derivatization strategy, a robust and validated analytical protocol can be established for the accurate and sensitive characterization of this compound.
Ecological and Chemo Taxonomic Significance of Caryolane 1,9beta Diol
Ecological Role in Host Plants and Their Environment (Conceptual)
While direct studies on the specific ecological functions of Caryolane-1,9beta-diol are not extensively documented, its role can be inferred from the broader understanding of caryophyllane sesquiterpenes in plant ecosystems. Sesquiterpenoids are a diverse class of secondary metabolites known to mediate a wide range of biotic interactions. nih.gov
In host plants, this compound likely contributes to defense mechanisms against herbivores and pathogens. Many sesquiterpenes exhibit insecticidal, antifungal, or antibacterial properties. The presence of hydroxyl groups in this compound can influence its polarity and reactivity, potentially affecting its efficacy as a defensive agent. For instance, sesquiterpene lactones from the invasive plant Mikania micrantha have been shown to influence soil microbial diversity and activity, suggesting that related compounds like this compound, also found in the Mikania genus, could have similar allelopathic or antimicrobial effects in the surrounding soil environment. researchgate.net
Furthermore, caryophyllane sesquiterpenes can act as signaling molecules. Plants may release these volatile compounds in response to herbivore damage, attracting natural predators or parasitoids of the attacking insects. This form of indirect defense is a crucial component of plant survival strategies. While this compound itself is a diol and likely less volatile than its hydrocarbon precursors, it may be part of a larger metabolic pathway that includes the release of more volatile signaling compounds.
The production of such secondary metabolites is often a plant's response to environmental stressors, both biotic and abiotic. The biosynthesis of caryophyllane sesquiterpenes proceeds through the mevalonic acid (MVA) pathway, leading to the formation of farnesyl pyrophosphate (FPP), the universal precursor to sesquiterpenoids. nih.gov The subsequent cyclization of FPP yields the characteristic bicyclic core of the caryophyllane skeleton. Environmental pressures can trigger an increased production of these compounds, enhancing the plant's resilience.
This compound as a Chemo-taxonomic Marker in Plant Classification
The distribution of secondary metabolites, including sesquiterpenoids, is often specific to certain plant lineages, making them valuable tools for chemotaxonomy—the classification of organisms based on their chemical constituents. The presence of this compound in specific plant species can serve as a chemical marker to aid in their taxonomic identification and in understanding phylogenetic relationships.
This compound has been isolated from plants such as Mikania anaimalaiensis and Sindora sumatrana. medchemexpress.com The Mikania genus is known for its rich diversity of sesquiterpenoids. The specific profile of these compounds, including the presence of this compound, can help differentiate between closely related species within this large and complex genus.
Below is a table summarizing the occurrence of this compound and related compounds in select plant genera, highlighting their potential chemotaxonomic significance.
| Genus | Compound Class | Specific Compounds Identified | Chemotaxonomic Significance |
| Mikania | Caryophyllane Sesquiterpenoids | This compound, Mikania sesquiterpene lactones | The unique profile of sesquiterpenoids can aid in the differentiation of the approximately 430 species within this genus. |
| Sindora | Caryophyllane Sesquiterpenoids | This compound | The presence of specific caryolane derivatives can be a characteristic marker for this genus within the Leguminosae family. |
| Cannabis | Caryophyllane Sesquiterpenes | β-caryophyllene, β-caryophyllene oxide, α-humulene | The relative abundance of these compounds is often used to characterize different chemovars of Cannabis sativa. nih.gov |
The structural diversity of sesquiterpenoids, arising from various cyclizations and subsequent oxidations of the FPP precursor, provides a rich source of chemical information for taxonomic studies. The specific stereochemistry of this compound is a result of enzymatic control during its biosynthesis, and the enzymes responsible are themselves products of the plant's genetic makeup. Therefore, the presence of this compound is a direct reflection of the plant's evolutionary history.
Biogeochemical Cycling and Environmental Degradation (General Structure-Biodegradability Relationship - SBR)
The environmental fate of this compound, once it is released into the soil and water through leaching or decomposition of plant matter, is governed by its chemical structure and the surrounding environmental conditions. The principles of Structure-Biodegradability Relationship (SBR) can provide insights into its likely degradation pathways.
This compound is a bicyclic sesquiterpenoid diol. Its structure features a fused cyclobutane (B1203170) and cyclononane (B1620106) ring system, which is characteristic of the caryophyllane skeleton. nih.gov The biodegradability of such compounds is influenced by several factors:
Bicyclic Ring System: The fused ring structure can present a steric hindrance to microbial enzymes, potentially slowing down the initial steps of degradation compared to simpler acyclic or monocyclic terpenes. nih.govmdpi.com
Hydroxyl Groups: The presence of two hydroxyl groups increases the water solubility of the molecule compared to its hydrocarbon analogue, β-caryophyllene. This increased polarity may facilitate microbial uptake and enzymatic attack. Hydroxylation is often an initial step in the microbial degradation of hydrocarbons.
Lack of Aromaticity: Unlike aromatic pollutants, the aliphatic nature of the caryophyllane skeleton means it is not susceptible to the specialized pathways for aromatic ring cleavage. Degradation is likely to proceed via oxidative pathways that target the carbon-carbon bonds of the rings. plos.org
The general pathway for the microbial degradation of sesquiterpenoids often involves a series of oxidation reactions. These can include hydroxylation, dehydrogenation to form ketones, and eventual ring cleavage. The degradation of the related sesquiterpenoid artemisinin, for example, is known to be carried out by various soil fungi and bacteria. While specific studies on the biodegradation of this compound are scarce, it is plausible that soil microorganisms possessing monooxygenase and dehydrogenase enzymes would be capable of transforming this compound.
The table below outlines the general relationship between structural features of sesquiterpenoids and their expected biodegradability.
| Structural Feature | Influence on Biodegradability | Rationale |
| Bicyclic/Polycyclic Structure | Generally decreases rate | Steric hindrance to enzymatic attack. |
| Presence of Hydroxyl Groups | Generally increases rate | Increases water solubility and provides sites for oxidative enzymes. |
| Degree of Unsaturation | Variable | Double bonds can be sites for initial enzymatic attack (e.g., epoxidation) but can also contribute to recalcitrance in some structures. |
| Absence of Aromatic Rings | N/A | Degradation proceeds via aliphatic oxidation pathways rather than aromatic ring cleavage pathways. |
Ultimately, the complete mineralization of this compound would result in its conversion to carbon dioxide and water, returning its constituent elements to the biogeochemical cycles. The rate of this process would depend on a multitude of factors including soil type, microbial community composition, temperature, and oxygen availability.
Future Research Directions and Unaddressed Academic Questions
Advancements in Asymmetric Synthesis of Caryolane-1,9β-diol
The complex, three-dimensional architecture of Caryolane-1,9β-diol, featuring multiple stereocenters, presents a formidable challenge for synthetic chemists. While total syntheses of other structurally intricate sesquiterpenoids have been achieved, a dedicated asymmetric synthesis for Caryolane-1,9β-diol remains an open frontier. tum.denih.gov Future research must prioritize the development of a robust and stereocontrolled synthetic route.
Key unaddressed questions in this area include:
Optimal Synthetic Strategy: Will a linear synthesis or a convergent approach prove more efficient? Investigating strategies like intramolecular cycloadditions, which have been successful for other tricyclic sesquiterpenes, could be a fruitful avenue. tum.de
Stereocenter Control: How can the relative and absolute stereochemistry of all chiral centers be precisely controlled? Future advancements will likely rely on the application of modern asymmetric catalysis, such as substrate-controlled reactions or the use of chiral catalysts and reagents, which have been effectively employed in the synthesis of humulane (B1235185) sesquiterpenoids. nih.gov
Scalability: Can a developed synthetic route be scaled up to produce sufficient quantities of the compound and its analogs for extensive biological testing? Efficiency and cost-effectiveness will be crucial for translational research.
Progress in this area is paramount, as a successful asymmetric synthesis would not only confirm the compound's absolute stereochemistry but also provide access to enantiomerically pure material and enable the creation of synthetic analogs for structure-activity relationship (SAR) studies.
Comprehensive Mechanistic Elucidation of Biological Relevance
Preliminary studies have suggested that Caryolane-1,9β-diol possesses potential cytotoxic effects against cancer cells and neuroprotective properties. However, the underlying molecular mechanisms remain largely unknown. Future research must move beyond preliminary screening to a deep, mechanistic understanding of its biological activity.
Key academic questions that need to be addressed include:
Anticancer Mechanisms: If the compound is cytotoxic to cancer cells, what is the precise mechanism? Does it induce apoptosis, and if so, through which signaling pathways (e.g., intrinsic vs. extrinsic)? mdpi.com Does it cause cell cycle arrest? nih.gov Investigating its effects on key cancer-related proteins such as caspases, Bcl-2 family proteins, or cyclin-dependent kinases (CDKs) is a critical next step. nih.govnih.gov
Neuroprotective Pathways: What is the molecular basis for its observed neuroprotective effects? Research should explore whether it modulates pathways known to be relevant in neurodegeneration, such as inhibiting oxidative stress through the Nrf-2/HO-1 pathway, reducing neuroinflammation via the NF-κB pathway, or preventing glutamate-induced excitotoxicity. nih.govtandfonline.comnih.gov Many sesquiterpenes exert their neuroprotective effects through these mechanisms. nih.govtandfonline.com
Direct Molecular Targets: Does Caryolane-1,9β-diol have specific protein targets? Identifying the direct binding partners of the compound within the cell is crucial for understanding its mode of action and for potential optimization.
Exploration of Novel Bioactive Analogs
The natural scaffold of Caryolane-1,9β-diol provides an excellent starting point for medicinal chemistry efforts. The exploration of novel bioactive analogs, both semi-synthetic and fully synthetic, is a logical and necessary step toward developing therapeutically viable lead compounds. This involves creating a library of related molecules and systematically evaluating how structural changes affect biological activity, a process known as establishing a Structure-Activity Relationship (SAR). nih.govrsc.org
Future research should focus on:
Systematic Derivatization: Key functional groups on the caryolane skeleton, such as the two hydroxyl groups, could be modified to explore their importance for bioactivity. Esterification, etherification, or oxidation could yield analogs with altered potency, selectivity, or pharmacokinetic properties.
SAR Studies: A comprehensive SAR investigation is needed to determine which parts of the molecule are essential for its anticancer and neuroprotective effects. researchgate.net This knowledge will guide the rational design of more potent and selective analogs. chemrxiv.org For example, studies on other caryophyllane sesquiterpenes have shown that modifications to the core structure can significantly impact cytotoxicity. nih.govnih.gov
Computational Modeling: In conjunction with synthetic efforts, computational tools like molecular docking can be used to predict how analogs might interact with potential biological targets, helping to prioritize the synthesis of the most promising compounds. rsc.org
Development of High-Throughput Screening (HTS) Assays
To efficiently screen for novel analogs and to further probe the biological activities of Caryolane-1,9β-diol, the development of robust high-throughput screening (HTS) assays is essential. nih.gov These assays allow for the rapid testing of large numbers of compounds, accelerating the drug discovery process. nih.gov
Future research directions in this area include:
Target-Based Assays: If specific molecular targets are identified (as per section 8.2), HTS assays can be developed to find molecules that modulate the activity of these targets (e.g., a specific enzyme or receptor). bmseed.com
Cell-Based Phenotypic Assays: For complex activities like neuroprotection or cancer cell cytotoxicity, cell-based HTS assays are invaluable. thieme-connect.com For neuroprotection, assays could measure cell viability in the presence of toxins like hydrogen peroxide or glutamate, or monitor markers of oxidative stress and inflammation. arvojournals.orgupo.es For anticancer activity, HTS assays can quantify cell proliferation, apoptosis, or cell cycle arrest across various cancer cell lines. nih.govchemfaces.com
High-Content Screening (HCS): HCS platforms, which use automated microscopy and image analysis, can provide more detailed, multiparametric data from cell-based assays, offering deeper insights into a compound's effects on cellular morphology and specific pathways.
Integrated Omics Approaches in Natural Product Research
Integrated omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to understanding natural products. nih.govmdpi.com Applying these technologies to Caryolane-1,9β-diol research can provide unprecedented insights into its origins and functions. rsc.orgnih.gov
Key areas for future omics-driven research include:
Biosynthetic Pathway Elucidation: By using a combination of genomics and transcriptomics on the source organisms, researchers can identify the biosynthetic gene cluster (BGC) responsible for producing Caryolane-1,9β-diol. nih.gov This would unravel the enzymatic steps involved in its formation and could enable its heterologous production in microbial hosts. nih.gov
Mechanism of Action Studies: Transcriptomics and proteomics can be used to analyze how treatment with Caryolane-1,9β-diol affects global gene and protein expression in human cells. This can reveal the cellular pathways it modulates, helping to identify its mechanism of action and potential off-target effects. frontiersin.org
Metabolomics for Target Identification: Metabolomic profiling of treated cells can uncover changes in cellular metabolism, providing clues about the compound's biological role and helping to pinpoint its molecular targets. acs.org Integrating these different omics datasets provides a holistic view, linking the compound's structure to its genetic origin and its ultimate biological impact. researchgate.netresearchgate.net
Q & A
Q. What are the primary methodological approaches for isolating Caryolane-1,9β-diol from plant sources, and how do extraction efficiency and purity vary across techniques?
Caryolane-1,9β-diol is typically isolated using chromatographic methods. For example, Piptocarpha rotundifolia leaves undergo solvent extraction followed by silica gel column chromatography and HPLC for purification . Similarly, Garcinia multiflora employs silica gel and preparative HPLC, achieving >95% purity . Key factors include solvent polarity (e.g., hexane/ethyl acetate gradients) and column selection, with yields ranging from 0.02% to 0.1% depending on plant biomass and seasonality.
Q. How is the stereochemical configuration of Caryolane-1,9β-diol validated, and what spectroscopic techniques are critical for structural elucidation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) is essential for confirming the caryolane skeleton and diol positions. For instance, the 9β-hydroxyl configuration is determined via NOESY correlations between H-9 and H-1 . Mass spectrometry (HR-ESI-MS) further confirms molecular formula (C₁₅H₂₆O₂, [M+H]+ m/z 239.201) .
Q. What are the documented natural sources of Caryolane-1,9β-diol, and how does its distribution vary taxonomically?
The compound has been isolated from:
- Piptocarpha rotundifolia (Asteraceae)
- Garcinia multiflora (Clusiaceae)
- Gynura divaricata (Asteraceae) Its occurrence in divergent plant families suggests convergent biosynthetic pathways, though its ecological role (e.g., allelopathy or defense) remains understudied.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-inflammatory activity of Caryolane-1,9β-diol, and what are common pitfalls in interpreting dose-response relationships?
- In vitro models : Use LPS-stimulated RAW264.7 macrophages to measure NO inhibition (IC₅₀) and cytokine suppression (IL-6, TNF-α) via ELISA .
- Controls : Include dexamethasone (positive control) and vehicle-only groups.
- Pitfalls : Ensure solubility in DMSO/PBS ≤0.1% to avoid cytotoxicity artifacts. Dose ranges (1–100 μM) should align with prior studies on structurally related sesquiterpenes.
Q. What strategies resolve contradictions in bioactivity data between studies, such as varying cytotoxic effects across cell lines?
- Hypothesis testing : Compare activity in cancer vs. non-cancer cell lines (e.g., HepG2 vs. HEK293) to assess selective toxicity .
- Method standardization : Adopt MTT assays with matched incubation times (48–72 hrs) and serum-free conditions during treatment.
- Meta-analysis : Use PRISMA guidelines to systematically evaluate variables like cell passage number and batch effects .
Q. How can synthetic routes for Caryolane-1,9β-diol be optimized to address low yields in stereoselective diol formation?
- Biosynthetic inspiration : Mimic plant enzymatic pathways (e.g., cytochrome P450-mediated hydroxylation of caryophyllene precursors).
- Chemical synthesis : Explore Sharpless asymmetric dihydroxylation on caryophyllene oxide derivatives, though current yields remain <15% .
- Analytical validation : Use chiral HPLC (Chiralpak IA column) to confirm enantiomeric purity ≥98% .
Methodological Recommendations
- Structural Analysis : Combine X-ray crystallography with NMR for absolute configuration assignment, especially for novel derivatives .
- Bioactivity Studies : Include pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) to prioritize in vivo testing .
- Reporting Standards : Adopt ICMJE guidelines for detailing chemical synthesis and bioassay protocols to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
